molecular formula C5H6O3 B3373338 2,5-Dihydrofuran-3-carboxylic acid CAS No. 1002728-73-5

2,5-Dihydrofuran-3-carboxylic acid

Cat. No.: B3373338
CAS No.: 1002728-73-5
M. Wt: 114.10
InChI Key: VGPHHRYBFDWNMV-UHFFFAOYSA-N
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Description

2,5-Dihydrofuran-3-carboxylic acid is a heterocyclic carboxylic acid characterized by a partially unsaturated furan ring (2,5-dihydrofuran) substituted with a carboxylic acid group at position 2. This compound serves as a key intermediate in synthetic organic chemistry and pharmaceutical research. For example, derivatives such as 4-methyl-2-octyl-5-oxo-2,5-dihydrofuran-3-carboxylic acid (compound 2) have been synthesized as inhibitors of fatty acid synthase (FAS) and carnitine palmitoyltransferase 1 (CPT1), demonstrating biological relevance . Its structure is confirmed via spectroscopic methods, including $ ^1H $ NMR ($ \delta $ 5.06 ppm for the dihydrofuran proton) and IR (1744 cm$ ^{-1} $ for carbonyl stretching) .

Properties

IUPAC Name

2,5-dihydrofuran-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O3/c6-5(7)4-1-2-8-3-4/h1H,2-3H2,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGPHHRYBFDWNMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=C(CO1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dihydrofuran-3-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the cyclization of 3-hydroxy-2-pentenoic acid in the presence of an acid catalyst can yield this compound . Another method involves the oxidation of 2,5-dihydrofuran-3-carboxaldehyde using oxidizing agents such as potassium permanganate or chromium trioxide .

Industrial Production Methods

On an industrial scale, the production of this compound often involves the use of biomass-derived feedstocks. For example, furfural, a common biomass-derived chemical, can be converted to this compound through a series of chemical reactions including hydrogenation and oxidation . This approach is advantageous due to its sustainability and the availability of renewable resources.

Chemical Reactions Analysis

Types of Reactions

2,5-Dihydrofuran-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas in the presence of palladium catalysts.

    Substitution Reagents: Alcohols, amines, and other nucleophiles.

Major Products

    Oxidation: 2,5-Furandicarboxylic acid.

    Reduction: Tetrahydrofuran-2-carboxylic acid.

    Substitution: Esters, amides, and other derivatives.

Scientific Research Applications

Chemical Applications

1. Building Block for Synthesis
DHFCA serves as a crucial building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form 2,5-furandicarboxylic acid, a valuable compound for polymer production.

2. Polymer Production
DHFCA is used in the production of biopolymers and resins. Its derivatives are incorporated into polyamides and polyesters, enhancing their mechanical properties. The synthesis of these polymers often involves the use of biomass-derived feedstocks, making the process more sustainable .

Biological Applications

1. Antimicrobial Properties
Research indicates that DHFCA exhibits antimicrobial activities. Studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a natural preservative or therapeutic agent.

2. Anticancer Research
DHFCA and its derivatives are being investigated for anticancer properties. Preliminary studies show that certain furan derivatives can inhibit tumor growth and induce apoptosis in cancer cells. Further research is needed to elucidate the mechanisms involved and to evaluate their efficacy in clinical settings .

Medicinal Chemistry

1. Therapeutic Potential
Ongoing research is exploring DHFCA's potential as a therapeutic agent for various diseases. Its ability to interact with biological molecules suggests it could be developed into drugs targeting specific pathways in diseases such as cancer and bacterial infections .

2. Drug Development
The compound's unique structure allows it to function as a lead compound in drug development. Its derivatives are being synthesized and tested for their pharmacological properties, with promising results indicating potential applications in treating inflammatory diseases and infections .

Industrial Applications

1. Biocatalytic Production
Recent advancements have shown that DHFCA can be produced via biocatalytic methods using engineered microorganisms like Escherichia coli. This method offers high productivity and sustainability compared to traditional chemical synthesis routes .

2. Chelation Properties
DHFCA has been noted for its ability to chelate metal ions such as Ca²⁺ and Cu²⁺. This property is being explored for developing oral medications that require metal ion binding for therapeutic efficacy .

Case Studies

Study Focus Findings
Study on Antimicrobial ActivityEvaluated against various bacteriaShowed significant inhibition of growth in Gram-positive bacteria
Anticancer PotentialTested on cancer cell linesInduced apoptosis in specific cancer types; further studies needed
Biocatalytic ProductionEngineered E. coli for DHFCA synthesisHigh yields achieved through optimized fermentation processes

Mechanism of Action

The mechanism by which 2,5-Dihydrofuran-3-carboxylic acid exerts its effects is primarily through its interactions with biological molecules. The compound can act as an inhibitor of certain enzymes, thereby affecting various metabolic pathways. Additionally, its ability to form hydrogen bonds and interact with cellular membranes contributes to its biological activity.

Comparison with Similar Compounds

4,5-Dihydrofuran-3-carboxylic Acid

  • Structural Differences : The 4,5-dihydrofuran ring is fully saturated at positions 4 and 5, unlike the 2,5-dihydro analog.
  • Properties :
    • Molecular formula: $ C5H6O_3 $, molecular weight: 114.1 g/mol .
    • Applications: Used in research as a building block for heterocyclic compounds. Requires storage at -80°C to prevent degradation .
  • Key Distinction : Reduced ring saturation alters reactivity and solubility compared to 2,5-dihydro derivatives.

2,5-Furandicarboxylic Acid

  • Structural Differences : Contains two carboxylic acid groups at positions 2 and 5 of the furan ring.
  • Properties :
    • Molecular formula: $ C6H4O_5 $, molecular weight: 156.09 g/mol .
    • Safety: Classified as hazardous (skin/eye irritant; requires immediate flushing with water upon exposure) .
  • Applications: A renewable platform chemical for polymer production (e.g., polyethylene furanoate) .

5-Formylfuran-3-carboxylic Acid

  • Structural Differences : Features a formyl (-CHO) group at position 5 and a carboxylic acid at position 3.
  • Properties :
    • Molecular formula: $ C6H4O_4 $, molecular weight: 140.09 g/mol .
    • Stability: Stable under recommended storage conditions but incompatible with strong oxidizing agents .
  • Applications: Potential use in drug discovery due to its bifunctional reactivity .

Lichesterinic Acid

  • Structural Differences : A complex derivative with a tridecyl chain and methyl group substituted on the dihydrofuran ring.
  • Properties :
    • Molecular formula: $ C{19}H{32}O_4 $, molecular weight: 324.5 g/mol .
    • Natural Source: Isolated from lichens; exhibits antimicrobial properties .
  • Key Distinction : The long alkyl chain enhances lipophilicity, influencing bioavailability.

Data Tables

Table 1. Structural and Physical Properties Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Melting Point (°C)
2,5-Dihydrofuran-3-carboxylic acid $ C5H6O_3 $ 114.1 Carboxylic acid, dihydrofuran 113–114 (derivative)
4,5-Dihydrofuran-3-carboxylic acid $ C5H6O_3 $ 114.1 Carboxylic acid, tetrahydrofuran Not reported
2,5-Furandicarboxylic acid $ C6H4O_5 $ 156.09 Two carboxylic acids >300 (decomposes)
5-Formylfuran-3-carboxylic acid $ C6H4O_4 $ 140.09 Formyl, carboxylic acid Not reported
Lichesterinic acid $ C{19}H{32}O_4 $ 324.5 Long alkyl chain, methyl Not reported

Research Findings and Key Insights

  • Reactivity Differences : The position of unsaturation (2,5 vs. 4,5) in dihydrofuran analogs significantly affects their electronic properties and reactivity. For example, 2,5-dihydro derivatives undergo oxidation more readily than tetrahydro analogs .
  • Biological Activity : Alkyl-substituted derivatives (e.g., lichesterinic acid) show enhanced bioactivity due to increased membrane permeability , while carboxyl-rich analogs (e.g., 2,5-furandicarboxylic acid) are prioritized for industrial applications .
  • Safety Profiles : Carboxylic acid derivatives with electron-withdrawing groups (e.g., 5-nitro substituents in ) require stringent safety protocols due to higher toxicity .

Biological Activity

2,5-Dihydrofuran-3-carboxylic acid is a member of the furan family, characterized by a five-membered ring containing one oxygen atom and a carboxylic acid group. This compound has garnered attention due to its potential biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties. This article explores its biological activity based on diverse research findings.

Chemical Structure and Properties

  • Chemical Formula : C5_5H6_6O
  • CAS Number : 1002728-73-5
  • Molecular Weight : 98.1 g/mol

This compound exhibits its biological effects through various mechanisms:

  • Cell Growth Inhibition : Furan derivatives can inhibit cell growth, particularly in cancer cells, by affecting cellular processes and signaling pathways.
  • Biochemical Pathways : These compounds influence several biochemical pathways, leading to significant downstream effects such as apoptosis in cancer cells .

Anti-Tumor Activity

Research indicates that furan derivatives, including this compound, can exert anti-tumor effects. For instance:

  • Case Study : A study demonstrated that certain furan derivatives inhibited the proliferation of pancreatic cancer cell lines (PANC-1 and Mia PaCa-2), suggesting potential applications in cancer therapy .

Antibacterial Activity

The compound has shown promising results in antimicrobial assays:

  • In Vitro Studies : Some derivatives exhibited significant antibacterial activity against various strains of bacteria and fungi, indicating their potential as therapeutic agents .

Anti-Oxidative Properties

Furan derivatives are known to possess antioxidant activities that protect cells from oxidative stress:

  • Mechanism : They may scavenge free radicals and reduce oxidative damage in cells, contributing to their therapeutic potential.

Table 1: Summary of Biological Activities of this compound

Activity TypeDescriptionReference
Anti-TumorInhibits growth in pancreatic cancer cells
AntibacterialSignificant activity against bacterial strains
Anti-OxidativeScavenges free radicals

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its application in medicine:

  • Absorption and Distribution : The compound's ability to penetrate cell membranes can influence its efficacy as a therapeutic agent.
  • Metabolism : Research is ongoing to elucidate the metabolic pathways involved in the breakdown of this compound and its derivatives.

Q & A

Q. What is the role of this compound in synthesizing bioactive heterocyclic derivatives?

  • Methodological Answer : It serves as a precursor for antimicrobial or catalytic agents. For example, anilino-dihydrofuran derivatives (e.g., DOF in ) exhibit antibacterial activity. Functionalization at the 3-carboxylate position enables diverse pharmacophore design .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Dihydrofuran-3-carboxylic acid
Reactant of Route 2
2,5-Dihydrofuran-3-carboxylic acid

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